1-Naphthyl phosphate monosodium salt monohydrate 1-Naphthyl phosphate monosodium salt monohydrate A non-specific phosphatase inhibitor. Inhibits acid, alkaline and protein phosphatases.

Brand Name: Vulcanchem
CAS No.: 81012-89-7
VCID: VC0043132
InChI: InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2
SMILES: C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+]
Molecular Formula: C10H7O4P-2
Molecular Weight: 222.13 g/mol

1-Naphthyl phosphate monosodium salt monohydrate

CAS No.: 81012-89-7

Cat. No.: VC0043132

Molecular Formula: C10H7O4P-2

Molecular Weight: 222.13 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl phosphate monosodium salt monohydrate - 81012-89-7

Specification

CAS No. 81012-89-7
Molecular Formula C10H7O4P-2
Molecular Weight 222.13 g/mol
IUPAC Name naphthalen-1-yl phosphate
Standard InChI InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2
Standard InChI Key YNXICDMQCQPQEW-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-]

Introduction

Chemical Identity and Structure

1-Naphthyl phosphate monosodium salt monohydrate is an organic compound with naphthyl and phosphate functional groups. Its structure consists of a naphthalene ring connected to a phosphate group, with one sodium ion and one water molecule completing the structure.

Basic Information

ParameterValue
CAS Number81012-89-7
Molecular FormulaC₁₀H₈NaO₄P·H₂O
Molecular Weight264.15 g/mol
IUPAC NameSodium;naphthalen-1-yl hydrogen phosphate;hydrate
InChI KeyNSWUDGODQXQNON-UHFFFAOYSA-M

The compound is characterized by its naphthalene ring structure attached to a phosphate group, with one sodium cation and one water molecule of crystallization . The molecular structure features a phosphate ester linkage between the naphthalene moiety and the phosphate group, which is critical for its biological activity .

Chemical Identifiers and Synonyms

The compound is known by several names in scientific literature and commercial catalogues, which is important to recognize when conducting research on this molecule.

SynonymSource
Sodium naphthalen-1-yl hydrogenphosphate hydratePubChem
α-Naphthyl phosphate monosodium salt monohydrateMP Biomedicals
1-Naphthol dihydrogen phosphate monosodium monohydratePubChem
Sodium 1-naphthyl phosphate monohydrateFisher Scientific
α-Naphthyl acid phosphate monosodiumFisher Scientific

These various nomenclatures reflect the same chemical entity, which is important for researchers to recognize when sourcing this compound for experimental work .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-naphthyl phosphate monosodium salt monohydrate is essential for its proper handling, storage, and application in laboratory settings.

Physical Characteristics

PropertyDescription
Physical FormPowder
ColorWhite to off-white
OdorOdorless
Melting Point189-191°C
Flash Point226.6°C

The compound presents as a white to off-white powder that is odorless, making it relatively easy to handle in laboratory conditions . Its high melting and flash points contribute to its stability under normal storage conditions .

Solubility and Stability

1-Naphthyl phosphate monosodium salt monohydrate is highly soluble in water, with a solubility of approximately 50 mg/mL . This excellent water solubility is advantageous for preparing aqueous solutions for biochemical assays. The compound is relatively stable under ambient conditions but should be stored at controlled temperatures to prevent degradation .

Chemical Reactivity

The phosphate ester bond in the compound is susceptible to hydrolysis, especially in the presence of phosphatase enzymes. This reactivity forms the basis of its use as a substrate in enzymatic assays . The compound can undergo dephosphorylation to yield 1-naphthol and inorganic phosphate, a reaction that is catalyzed by various phosphatases .

Synthesis and Production

The synthesis of 1-naphthyl phosphate monosodium salt monohydrate involves specific chemical processes that ensure the formation of the desired product with high purity.

Synthetic Routes

The most common method for synthesizing 1-naphthyl phosphate monosodium salt monohydrate involves the phosphorylation of 1-naphthol. This process typically employs phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base like pyridine.

The reaction can be represented as follows:

  • 1-Naphthol reacts with a phosphorylating agent to form a phosphate ester

  • The resulting ester is treated with sodium hydroxide to form the monosodium salt

  • Controlled crystallization in the presence of water yields the monohydrate form

The synthesis requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.

Industrial Production

In industrial settings, the production of 1-naphthyl phosphate monosodium salt monohydrate follows similar synthetic pathways but on a larger scale. Manufacturers optimize reaction conditions to enhance yield and purity while minimizing production costs. The final product undergoes rigorous quality control to ensure it meets the specifications required for research and analytical applications .

Biochemical and Physiological Properties

The biochemical and physiological properties of 1-naphthyl phosphate monosodium salt monohydrate underpin its importance in research and analytical applications.

Mechanism of Action

1-Naphthyl phosphate monosodium salt monohydrate acts as a non-specific phosphatase inhibitor by binding to the active site of various phosphatase enzymes. This interaction prevents the dephosphorylation of natural substrates by these enzymes . The compound can also serve as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing 1-naphthol and inorganic phosphate .

Enzymatic Interactions

Enzyme TypeInteraction
Acid PhosphatasesSubstrate and inhibitor
Alkaline PhosphatasesInhibitor
Protein PhosphatasesInhibitor

The compound is particularly effective as a substrate for acid phosphatases, including prostatic acid phosphatase, making it valuable for bioanalytical determinations of these enzymes . Its inhibitory effect on various phosphatases has been utilized in research to study the role of these enzymes in cellular processes .

Applications in Research and Analysis

The unique properties of 1-naphthyl phosphate monosodium salt monohydrate have led to its adoption in various research and analytical applications.

Enzyme Assays

The primary application of 1-naphthyl phosphate monosodium salt monohydrate is as a substrate in assays for acid phosphatases, particularly prostatic acid phosphatase . In these assays, the compound's dephosphorylation by the enzyme can be monitored through various detection methods, providing a quantitative measure of enzyme activity .

Biochemical Research

Beyond its use in enzyme assays, the compound serves as a valuable tool in biochemical research, particularly in studies investigating:

  • Phosphatase activity in various tissues and cellular compartments

  • The role of phosphatases in cellular signaling pathways

  • The effects of phosphatase inhibition on cellular functions

These applications rely on the compound's ability to interact specifically with phosphatase enzymes, allowing researchers to probe their biological functions .

Biological Effects and Research Findings

Recent research has revealed important biological effects of 1-naphthyl phosphate monosodium salt monohydrate at the cellular level.

Effects on Protein Dephosphorylation

Studies have demonstrated that 1-naphthyl phosphate monosodium salt monohydrate can influence the phosphorylation state of specific proteins in cells. Notably, it has been shown to dephosphorylate the actin-depolymerizing protein Cofilin 1 in platelets . This effect has implications for understanding cytoskeletal regulation and platelet function.

Modulation of Cellular Secretion

Research has suggested that 1-naphthyl phosphate monosodium salt monohydrate may decrease calcium-induced secretion in streptolysic O (SLO)-permeabilized chief cells from guinea pig stomach . This finding indicates a potential role for the compound in studies of exocytosis and secretory mechanisms in various cell types.

Research Applications

Research AreaApplication
Cancer ResearchDetection of prostatic acid phosphatase as a biomarker
Enzyme KineticsStudy of phosphatase mechanisms and inhibition
Cell BiologyInvestigation of protein phosphorylation dynamics
Clinical DiagnosticsDevelopment of assays for phosphatase activity

These diverse applications highlight the compound's versatility as a research tool across multiple disciplines .

Comparison with Related Compounds

Understanding how 1-naphthyl phosphate monosodium salt monohydrate relates to similar compounds provides context for its specific applications and properties.

Structural Analogues

Several compounds share structural similarities with 1-naphthyl phosphate monosodium salt monohydrate, including:

  • 2-Naphthyl phosphate sodium salt

  • 1-Naphthyl phosphate disodium salt

  • Para-nitrophenyl phosphate (pNPP)

These analogues differ in the position of the phosphate group, the counter ion, or the aromatic system, leading to variations in their biochemical properties and applications.

Functional Comparison

CompoundKey DifferencesRelative Advantages
2-Naphthyl phosphate sodium saltPhosphate at position 2 of naphthaleneDifferent enzyme specificity
1-Naphthyl phosphate disodium saltTwo sodium counter ionsHigher water solubility, different pH dependencies
Para-nitrophenyl phosphateNitrophenyl vs. naphthyl groupColorimetric detection without coupling reagents

1-Naphthyl phosphate monosodium salt monohydrate is often preferred for specific applications due to its optimal balance of solubility, stability, and reactivity with target enzymes .

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